molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO B165298 2-Chloroacetophenone CAS No. 532-27-4

2-Chloroacetophenone

Cat. No. B165298
CAS RN: 532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Benzene (0.5 mL), chloroacetyl chloride (120 mg), and aluminium chloride (180 mg) were reacted in dichloromethane (1.5 mL) at from −40° C. to room temperature for 2 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (11 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:7][CH2:8][C:9](Cl)=[O:10].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Cl:7][CH2:8][C:9]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
120 mg
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
180 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resultant was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.